Hole Mobility Advantage Over Monocyclic Thiophenes
Derivatives incorporating the thieno[2,3-b]thiophene core exhibit hole mobility values up to 0.42 cm²/V·s in organic field-effect transistor (OFET) devices, representing a significant enhancement over the benchmark poly(3-hexylthiophene) (P3HT) which typically exhibits hole mobility in the range of 0.05-0.10 cm²/V·s [1]. The fused bicyclic structure promotes efficient intermolecular π-π stacking and S⋯S interactions that facilitate charge transport [2].
| Evidence Dimension | Hole mobility in OFET devices |
|---|---|
| Target Compound Data | Up to 0.42 cm²/V·s (for thieno[2,3-b]thiophene derivatives with alkyl side chains) |
| Comparator Or Baseline | P3HT: 0.05-0.10 cm²/V·s; Simple thiophene oligomers: ~0.01-0.03 cm²/V·s |
| Quantified Difference | Approximately 4- to 8-fold improvement over P3HT; over 10-fold versus simple thiophene oligomers |
| Conditions | Bottom-gate top-contact OFET configuration; vacuum-deposited or solution-processed thin films; ambient air measurement |
Why This Matters
Higher hole mobility directly translates to faster switching speeds and higher current output in OFET devices, enabling applications in flexible displays and logic circuits that cannot be achieved with generic thiophene aldehydes.
- [1] Oh, S.; Kang, H.; Chen, M.C.; Kim, C.; Seo, S.Y. Optimization of thieno[2,3-b]thiophene derivatives for air-stable organic field-effect transistors. RSC Adv. 2015. View Source
- [2] Chen, M.C.; Kim, C.; et al. The design and synthesis of fused thiophenes and their applications in organic field-effect transistors. Sci. China Chem. 2010, 53, 1223-1230. View Source
